3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 175203-33-5
VCID: VC20896857
InChI: InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
SMILES: CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74 g/mol

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid

CAS No.: 175203-33-5

Cat. No.: VC20896857

Molecular Formula: C16H14ClNO3

Molecular Weight: 303.74 g/mol

* For research use only. Not for human or veterinary use.

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid - 175203-33-5

Specification

CAS No. 175203-33-5
Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
IUPAC Name 3-[[1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Standard InChI InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Standard InChI Key QAZWGFGJOJFUGT-WOJGMQOQSA-N
Isomeric SMILES C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC=C(C=C2)Cl
SMILES CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structure

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid is an organic compound identified by CAS number 175203-33-5 . The compound's molecular formula is C16H14ClNO3 with a molecular weight of 303.74 g/mol . This compound belongs to the class of aromatic carboxylic acids, specifically featuring a benzoic acid moiety with an oxymethyl group and a substituted ethylideneamino group.
The chemical structure presents several key functional groups that define its properties: a benzoic acid component, an oxymethyl linker, an ethylideneamino group, and a chlorophenyl substituent. The structure exhibits (E)-stereochemistry at the C=N bond, as indicated in its IUPAC name: 3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid. This stereochemical configuration may play a significant role in the compound's biological activity and interactions with potential targets.

Identifiers and Chemical Nomenclature

The compound is indexed under multiple chemical identifiers, ensuring proper identification across chemical databases:

Identifier TypeValue
CAS Number175203-33-5
Molecular FormulaC16H14ClNO3
Standard InChIInChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)/b18-11+
Standard InChIKeyQAZWGFGJOJFUGT-WOJGMQOQSA-N
Canonical SMILESCC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl
Isomeric SMILESC/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC=C(C=C2)Cl
The compound is also known by alternative names and catalog designations, including O-(3-carboxybenzyl)-4-chloroacetophenone oxime and catalog identifiers such as FT-0614793 .

Physical and Chemical Properties

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid demonstrates distinct physicochemical properties that influence its behavior in various chemical and biological systems. These properties are fundamental to understanding its potential applications and interactions.

Physicochemical Profile

The compound exhibits the following key physical and chemical properties:

PropertyValueReference
Melting Point154°C
Boiling Point471.6°C at 760 mmHg
Flash Point239°C
Density1.22 g/cm³
LogP3.979
PSA (Polar Surface Area)58.89
Exact Mass303.066
Vapor Pressure1.06E-09 mmHg at 25°C
Refractive Index1.575
Solubility>45.6 μg/mL (at pH 7.4)
The relatively high melting point of 154°C indicates strong intermolecular forces within the crystal structure, likely due to hydrogen bonding between carboxylic acid groups . The compound's LogP value of 3.979 suggests moderate lipophilicity, which could influence its membrane permeability and distribution in biological systems . The polar surface area (PSA) of 58.89 provides insight into the compound's potential to penetrate cell membranes, with values below 60 generally associated with better cellular permeability .

Structural Characteristics Influencing Properties

The compound's physicochemical properties are directly influenced by its structural features. The presence of the carboxylic acid group contributes to its hydrogen bonding capabilities and influences its solubility profile. The chlorophenyl group increases lipophilicity, while the oxime-like structure (ethylideneamino-oxy) provides a rigid linkage that may affect molecular recognition in biological systems.
The measured solubility of >45.6 μg/mL at pH 7.4 indicates moderate water solubility under physiological conditions, which is relevant for potential pharmaceutical applications. This solubility profile likely results from the balance between the hydrophilic carboxylic acid moiety and the more lipophilic chlorophenyl substituent.

Comparison with Related Compounds

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid shares structural similarities with several other compounds, providing context for understanding its properties and potential functions.

Triazole Derivatives Comparison

Search result describes several sulfonamides incorporating triazole moieties with some structural similarities, particularly regarding the presence of aromatic rings and chlorophenyl groups. For example, compound 7g (4-{4-[1-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}imino)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}benzenesulfonamide) contains a 4-chlorophenyl group and an oxime linkage similar to our compound of interest .
While these triazole-containing compounds have different core structures, their synthesis methods and characterization approaches may provide useful insights for further research on 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid.

Current Research Status and Future Directions

The current research on 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid appears to be in preliminary stages, with limited published studies specifically focused on this compound. Several avenues for future research can be identified:

Challenges and Opportunities

The moderate solubility of the compound (>45.6 μg/mL at pH 7.4) presents both challenges and opportunities for its application. While sufficient for initial biological testing, enhanced solubility may be required for certain pharmaceutical applications. Potential approaches to address this include salt formation, prodrug design, or formulation strategies. The unique combination of structural features in 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid presents opportunities for developing novel compounds with improved properties or targeted biological activities through rational structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator